molecular formula C17H20ClN5O2 B2634857 N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946324-71-6

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2634857
CAS RN: 946324-71-6
M. Wt: 361.83
InChI Key: YAANFUKNFPLMGE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, commonly known as CMPD 101, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPD 101 belongs to the class of piperazine carboxamide derivatives and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Research involves synthesizing novel heterocyclic compounds derived from similar structural frameworks for potential use as anti-inflammatory, analgesic, and COX-2 inhibitory agents. For example, compounds with similar structures have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Molecular Interaction Studies : There's a focus on understanding how similar compounds interact with specific receptors, such as CB1 cannabinoid receptors, to develop pharmacophore models that aid in the design of receptor-specific ligands. This research is critical for developing drugs with targeted mechanisms of action while minimizing off-target effects (Shim et al., 2002).

  • Radioligand Development : Synthesizing radiolabeled derivatives for imaging studies, particularly in the context of dopamine D3 receptors, illustrates the application in developing diagnostic tools and exploring neurological pathways. Such research contributes to the understanding of neurodegenerative diseases and potential therapeutic targets (Gao, Wang, Hutchins, & Zheng, 2008).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : Developing alternative synthetic routes for structurally related compounds enables the efficient and scalable production of potential medicinal agents. This research is pivotal for the pharmaceutical industry, optimizing production processes to enhance yield, purity, and cost-effectiveness (Shahinshavali et al., 2021).

  • Structure-Affinity Relationship Studies : Investigating the structure-affinity relationships of derivatives helps in identifying key molecular features influencing receptor binding and activity. This foundational work guides the design of more potent and selective therapeutic agents, enhancing drug efficacy and safety (Leopoldo et al., 2002).

  • Antimicrobial Activity : Synthesis and evaluation of new pyridine derivatives for antimicrobial activity demonstrate the potential for developing new antibiotics. Research in this area is crucial in addressing the growing challenge of antibiotic resistance, exploring novel compounds that can act against resistant bacterial strains (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-6-8-23(9-7-22)17(24)21-14-5-3-4-13(18)10-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAANFUKNFPLMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

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